molecular formula C22H25ClFN3O3S B2407159 (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 850625-80-8

(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2407159
CAS No.: 850625-80-8
M. Wt: 465.97
InChI Key: GYDNAMOZYZWXGR-UHFFFAOYSA-N
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Description

“(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C22H25ClFN3O3S . It is a compound that has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a piperidine ring, a sulfonyl group, and two phenyl rings, one of which is substituted with a chlorine atom and the other with a fluorine atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 363.8 g/mol . Other properties such as solubility, melting point, and boiling point are not reported in the literature .

Scientific Research Applications

Structural and Molecular Studies

  • Structural Analysis and Theoretical Calculations : Compounds related to (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone have been analyzed for their thermal, optical, and structural properties. Studies include single crystal X-ray diffraction and density functional theory calculations, revealing important details about molecular geometry and stability (Karthik et al., 2021).

Anticancer Applications

  • Antileukemic Activity : Novel derivatives containing the piperidine framework, similar to the compound , have demonstrated antiproliferative activity against human leukemia cells. This highlights the potential for such compounds in cancer therapy (Vinaya et al., 2011).

Neurological and Psychiatric Research

  • Neuroprotective Activities : Aryloxyethylamine derivatives, structurally related to the compound of interest, have shown potential neuroprotective effects against glutamate-induced cell death, suggesting their use in neuroprotection and anti-ischemic stroke agents (Zhong et al., 2020).

Antimicrobial Research

  • Antimicrobial Activity : Similar piperazine derivatives have been synthesized and tested for their antibacterial activity, indicating potential in developing new antimicrobial agents (Nagaraj et al., 2018).

Synthesis and Chemical Characterization

  • Synthesis Approaches : Research on the synthesis and structural confirmation of related compounds provides insights into the methodologies that can be applied to synthesize and analyze this compound, enhancing our understanding of its chemical properties (Rui, 2010).

Safety and Hazards

The safety and hazards associated with this compound are not reported in the literature. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

Future research could focus on further elucidating the biological activities of this compound and similar compounds. This could include studies on their mechanisms of action, potential therapeutic applications, and safety profiles .

Properties

IUPAC Name

(4-chloro-3-piperidin-1-ylsulfonylphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN3O3S/c23-18-9-8-17(16-21(18)31(29,30)27-10-4-1-5-11-27)22(28)26-14-12-25(13-15-26)20-7-3-2-6-19(20)24/h2-3,6-9,16H,1,4-5,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDNAMOZYZWXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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